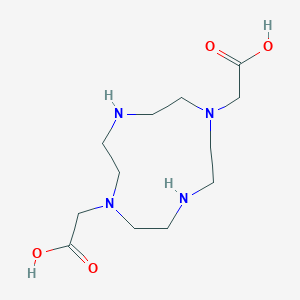

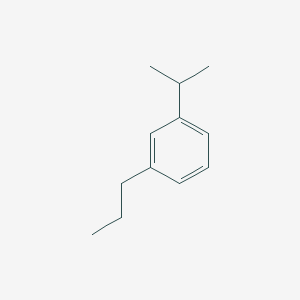

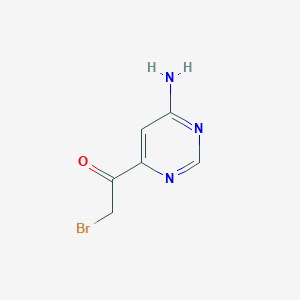

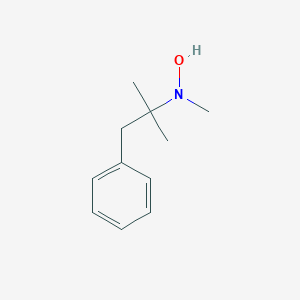

![molecular formula C11H12Cl2N2O5 B051884 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide CAS No. 138125-72-1](/img/structure/B51884.png)

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, including the reaction of specific chloro- or nitro-substituted precursors with acetamide derivatives. For example, the synthesis and characterization of related compounds have been described through reactions involving chlorophenyl and nitrophenyl components, showcasing the complexity and precision required in synthesizing such molecules (Salian, Narayana, & Sarojini, 2017).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including chloro and nitro groups, has been extensively analyzed through techniques such as FT-IR, NMR, and LCMS, providing detailed insights into their conformation and geometric parameters. Studies have shown how the presence of different substituents affects the molecule's conformation and intermolecular interactions, leading to specific structural characteristics (Gowda, Foro, & Fuess, 2008).

Applications De Recherche Scientifique

Synthesis and Characterization

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide was synthesized and characterized spectroscopically. This compound is synthesized via the reaction of specific carbothioamide with N-(4-nitrophenyl)maleimide, with cyclization evidenced by FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).

2,2-Dichloro-N-(3-nitrophenyl)acetamide 's structure has been studied, showing the anti conformation of the N—H bond relative to the meta-nitro group and revealing intermolecular hydrogen bonding patterns (Gowda, Foro, & Fuess, 2008).

Chemical Applications

AB-type monomers for polybenzimidazoles were synthesized using N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, leading to new materials for industrial applications (Begunov & Valyaeva, 2015).

Optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones were synthesized from various acetamide derivatives, showcasing their use in developing chiral compounds with potential pharmaceutical applications (Katritzky, He, & Wang, 2002).

Anticancer, Anti-Inflammatory, and Analgesic Activities were identified in synthesized 2-(Substituted phenoxy) Acetamide Derivatives, suggesting medicinal applications for these compounds (Rani, Pal, Hegde, & Hashim, 2014).

Thiazolidinone and acetidinone derivatives were synthesized and displayed antimicrobial activity against different micro-organisms, indicating their use in antimicrobial treatments (Mistry, Desai, & Intwala, 2009).

Propriétés

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJFHVKAXPFIY-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.